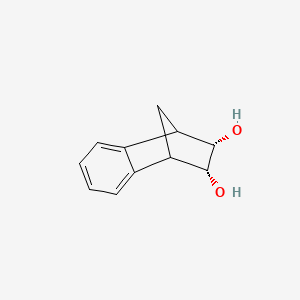

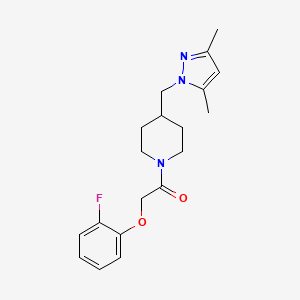

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid" involves complex reactions. For instance, the synthesis of 1,2,4-oxadiazoles from carboxylic acids using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent represents a parallel approach in the synthesis of benzotriazole derivatives. This method facilitates the O-acylation step crucial for the synthesis of a library of oxadiazoles (Poulain et al., 2001).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including "1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid," is characterized by unique features that influence their chemical behavior. The crystal structure analysis of compounds like 1H-Benzotriazole–4-hydroxybenzoic acid (1/1) reveals weak intermolecular interactions forming a three-dimensional network, which is essential for understanding the molecular interactions and stability of benzotriazole derivatives (Thirunavukkarasu et al., 2013).

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for forming diverse compounds. For example, the synthesis of amides and phenylhydrazides from carboxylic acids using TBTU underlines the versatility of benzotriazole compounds in facilitating amide bond formation under mild conditions (Balalaie et al., 2007).

Physical Properties Analysis

The physical properties of benzotriazole derivatives are critical for their application in various fields. Studies on fluorescent carboxylic acid derivatives of tetrahydrocarbazole highlight the influence of molecular structure on properties such as fluorescence, which is sensitive to the environment and can be used for probing molecular interactions (Mitra et al., 2013).

科学的研究の応用

Synthesis and Chemical Transformations

Parallel Synthesis : The compound is used in the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes, utilizing 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent. This method facilitates the creation of a diverse library of 1,2,4-oxadiazoles (Poulain, Tartar, & Déprez, 2001).

Binding Interactions : It plays a role in binding interactions within supramolecular complexes. Specifically, the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base has been studied, showing significant hydrogen bonding (Reichert, Fröhlich, Ferguson, & Kraft, 2001).

Homologation Reactions : Carboxylic acids are transformed into homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon, demonstrating the compound's versatility in organic synthesis (Katritzky, Zhang, Hussein, Fang, & Steel, 2001).

Structural and Spectroscopic Studies

X-Ray Powder Diffraction : The compound is used in structural studies, such as in the synthesis of intermediates for anticoagulants like apixaban, where X-ray powder diffraction data provide insights into its molecular structure (Wang, Suo, Zhang, Hou, & Li, 2017).

Crystallographic Analysis : Its structural properties are further explored in crystallography, where it forms part of complex structures showing intermolecular interactions like hydrogen bonding, which are critical in understanding molecular assembly and interaction (Thirunavukkarasu, Silambarasan, Chakkaravarthi, Mohankumar, & Umarani, 2013).

Spectroscopic Exploration : This compound is also significant in the synthesis of fluorescent probes, where its derivatives are studied using various spectroscopic techniques to understand their interaction with different solvents, providing valuable information for designing sensitive fluorescent probes (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).

特性

IUPAC Name |

3-(oxan-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c16-12(17)8-1-2-10-11(7-8)15(14-13-10)9-3-5-18-6-4-9/h8-9H,1-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVLCLUZIDHVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)N(N=N2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxan-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)

![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)

![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)

![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)